2-[5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide 2-[5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0899141
InChI: InChI=1S/C18H12ClFN2O3S/c19-14-4-2-1-3-11(14)9-15-17(24)22(18(25)26-15)10-16(23)21-13-7-5-12(20)6-8-13/h1-9H,10H2,(H,21,23)/b15-9+
SMILES: C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F)Cl
Molecular Formula: C18H12ClFN2O3S
Molecular Weight: 390.8 g/mol

2-[5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide

CAS No.:

Cat. No.: VC0899141

Molecular Formula: C18H12ClFN2O3S

Molecular Weight: 390.8 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide -

Specification

Molecular Formula C18H12ClFN2O3S
Molecular Weight 390.8 g/mol
IUPAC Name 2-[(5E)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C18H12ClFN2O3S/c19-14-4-2-1-3-11(14)9-15-17(24)22(18(25)26-15)10-16(23)21-13-7-5-12(20)6-8-13/h1-9H,10H2,(H,21,23)/b15-9+
Standard InChI Key GZJACVOTKXKEJW-OQLLNIDSSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F)Cl
SMILES C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F)Cl
Canonical SMILES C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator